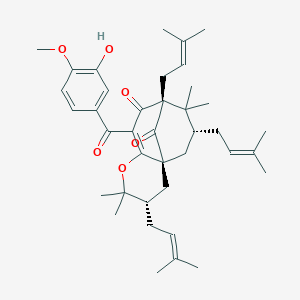![molecular formula C22H21N3O2 B531314 1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile](/img/structure/B531314.png)
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNJ-40264796 is a negative control for JNJ-40068782.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Transformation
1-Butyl-4-[4-(2-methylpyridin-4-yl)oxyphenyl]-2-oxopyridine-3-carbonitrile and its derivatives have been studied for various chemical synthesis and transformation processes. For instance, Katritzky et al. (1995) demonstrated the regioselective conversion of similar compounds into aminopyridones using phosphorus oxychloride and liquid ammonia, showcasing the chemical versatility of these compounds (Katritzky, Rachwał, & Smith, 1995). Additionally, Jahangir et al. (1990) explored the oxidative coupling of ethenylpyridine derivatives, offering insights into potential synthetic applications of related pyridine compounds (Jahangir, Wang, Smith, Maclean, & Holland, 1990).
Molecular Structure Characterization
The molecular structure and characteristics of related pyridine derivatives have been a focus of research. For example, Khalifa et al. (2017) synthesized novel dihydro-4-(substitutedphenyl)-2-oxopyridine derivatives and analyzed their molecular structure using various techniques (Khalifa, Al-Omar, & Nossier, 2017).
Synthesis under Ultrasonic Irradiation
Ultrasonic irradiation has been utilized in the synthesis of pyridine derivatives. Shibata et al. (1988) investigated the synthesis of 3-cyano-2-methylpyridines under ultrasonic irradiation, highlighting an innovative approach to pyridine synthesis (Shibata, Urano, & Matsui, 1988).
Applications in Corrosion Inhibition
Pyrazolopyridine derivatives, which are structurally similar, have been investigated for their potential use as corrosion inhibitors. Dandia et al. (2013) synthesized such derivatives using ultrasonic irradiation and tested their efficacy in inhibiting corrosion of mild steel in acidic environments (Dandia, Gupta, Singh, & Quraishi, 2013).
Water Oxidation Catalysis
In the field of catalysis, particularly for water oxidation, the derivatives of pyridine compounds have been studied. Zong and Thummel (2005) explored the use of Ru complexes with pyridine ligands for water oxidation, indicating potential applications in catalysis (Zong & Thummel, 2005).
Eigenschaften
Molekularformel |
C22H21N3O2 |
|---|---|
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
1-Butyl-4-[4-(2-methylpyridin-4-yloxy)phenyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile |
InChI |
InChI=1S/C22H21N3O2/c1-3-4-12-25-13-10-20(21(15-23)22(25)26)17-5-7-18(8-6-17)27-19-9-11-24-16(2)14-19/h5-11,13-14H,3-4,12H2,1-2H3 |
InChI-Schlüssel |
UMXLXVYFNNQMDB-UHFFFAOYSA-N |
SMILES |
N#CC1=C(C2=CC=C(OC3=CC(C)=NC=C3)C=C2)C=CN(CCCC)C1=O |
Kanonische SMILES |
CCCCN1C=CC(=C(C1=O)C#N)C2=CC=C(C=C2)OC3=CC(=NC=C3)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
JNJ40264796; JNJ 40264796; JNJ-40264796 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B531987.png)
![tert-butyl N-[1-[2-[[1-[[1-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-6-methyl-1-oxoheptan-4-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B532061.png)
![(3Z,5Z)-3,5-bis[(3,4-dimethoxyphenyl)methylidene]thian-4-one](/img/structure/B532089.png)
![4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B532296.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)


![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)

